3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-12-2-1-11(14(20)10-12)9-16(25)23-6-3-13(4-7-23)24-18(26)17-15(21-22-24)5-8-27-17/h1-2,5,8,10,13H,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEQGAIMORNCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thieno[3,2-d][1,2,3]triazin derivatives, which are known for their diverse biological activities. The presence of a 2,4-difluorophenyl moiety and a piperidine ring contributes to its pharmacological properties. The molecular formula is represented as follows:
- IUPAC Name: this compound
- Molecular Weight: Approximately 380.4 g/mol
Structural Formula
The structural representation can be depicted as:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-d][1,2,3]triazin derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Activity
A study conducted on several thieno[3,2-d][1,2,3]triazin derivatives demonstrated their effectiveness in inhibiting cell proliferation in human melanoma cell lines (A375 and M14). The most active compound exhibited an IC50 value of approximately 1.1 nM , indicating strong antiproliferative activity against these cancer cells .
The proposed mechanism of action involves the inhibition of tubulin polymerization and interference with the cell cycle. Compounds similar to the one have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect was observed at low micromolar concentrations (around 5 µM ) in HeLa cells .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of thieno[3,2-d][1,2,3]triazin have been evaluated for antimicrobial activity. A study reported that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions on the triazin ring enhanced antimicrobial potency .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Substitution at C5 | Increased potency |
| Fluorination | Enhanced selectivity |
| Piperidine ring | Critical for binding |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including piperidine functionalization, acylation, and heterocyclic ring formation. Key challenges include regioselectivity in thieno-triazine formation and avoiding side reactions during acetyl group introduction. Optimization strategies:
- Use coupling agents (e.g., HATU or EDC) for amide bond formation to improve yield .
- Control temperature (<0°C) during acylation to prevent decomposition of the difluorophenylacetyl moiety .
- Employ chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) to isolate intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., piperidin-4-yl integration, fluorine coupling in 2,4-difluorophenyl) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification .
- X-ray Crystallography : To resolve stereochemical ambiguities in the piperidine-thieno-triazine linkage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the difluorophenyl and piperidine moieties?
- Methodological Answer :
- Analog Synthesis : Replace difluorophenyl with mono-/non-fluorinated phenyl groups or substitute piperidine with morpholine/azepane to assess pharmacokinetic effects .
- In Vitro Assays : Compare inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based assays (IC50 determination) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to active sites .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Replication : Conduct dose-ranging experiments (0.1–100 μM) under standardized conditions (pH 7.4, 37°C) to validate potency discrepancies .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thieno-pyrimidines) to identify trends in fluorophenyl group contributions .
- Cell Line Validation : Use isogenic cell lines (e.g., wild-type vs. mutant) to confirm target specificity .
Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B guidelines) .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed acetyl group or ring-opened triazine) .
- Kinetic Modeling : Calculate half-life (t1/2) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for assessing this compound’s therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence polarization assays for kinases (e.g., EGFR or CDK2) with Z’-factor >0.5 .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1 × 10⁻6 cm/s) .
Q. How can computational methods guide the optimization of this compound’s solubility and bioavailability?
- Methodological Answer :
- QSAR Modeling : Use ADMET predictors (e.g., SwissADME) to correlate logP values (<3) with aqueous solubility .
- Co-Crystallization Screens : Screen with cyclodextrins or succinic acid to enhance dissolution rates .
- Free Energy Perturbation (FEP) : Predict substituent effects on binding entropy/enthalpy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
